molecular formula C2H4Cl2N2O B1637858 2,2-dichloro-N'-hydroxyethanimidamide

2,2-dichloro-N'-hydroxyethanimidamide

Cat. No.: B1637858
M. Wt: 142.97 g/mol
InChI Key: BQZFDUQAUKSARG-UHFFFAOYSA-N
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Description

2,2-Dichloro-N'-hydroxyethanimidamide is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. As a member of the N'-hydroxyethanimidamide family, which shares structural features with amidoximes, this compound may be of interest in various scientific investigations. Potential research applications could include its use as a synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules like heterocyclic compounds. The dichloro substitution on the carbon atom may influence its reactivity and physical properties, making it a subject for structure-activity relationship (SAR) studies. Researchers are advised to consult the relevant scientific literature for specific data on its physicochemical properties, handling, and applications. All necessary safety precautions must be followed during handling.

Properties

Molecular Formula

C2H4Cl2N2O

Molecular Weight

142.97 g/mol

IUPAC Name

2,2-dichloro-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6)

InChI Key

BQZFDUQAUKSARG-UHFFFAOYSA-N

SMILES

C(C(=NO)N)(Cl)Cl

Canonical SMILES

C(C(=NO)N)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,2-dichloro-N'-hydroxyethanimidamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound C₂H₄Cl₂N₂O 2,2-dichloro 158.97 Precursor for oxadiazoles/triazoles
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O Diethylamino 145.21 GPR88 agonist synthesis
2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide C₈H₇ClFN₂O 2-chloro-6-fluorophenyl 214.61 Not specified; likely bioactive intermediate
2-(2-Chloro-4-fluorophenyl)-N'-hydroxyethanimidamide C₈H₇ClFN₂O 2-chloro-4-fluorophenyl 214.61 Pharmaceutical intermediate (97% purity)
2-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide C₈H₁₇N₃O₂ 2,2-dimethylmorpholinyl 187.24 Life science research
Key Observations:

Substituent Effects on Reactivity: The dichloro groups in the target compound enhance electrophilicity, facilitating nucleophilic cyclization reactions (e.g., oxadiazole formation) . The diethylamino group in C₆H₁₅N₃O introduces basicity, which may optimize receptor binding in GPR88 agonists .

Synthetic Utility :

  • Chloro-substituted derivatives (e.g., 2,2-dichloro and aryl-chloro) are critical for constructing heterocycles via reactions with esters or hydrazides .
  • Morpholine-containing analogs demonstrate the versatility of N′-hydroxyethanimidamides in incorporating heterocyclic motifs for drug discovery .

Preparation Methods

Synthetic Routes and Methodologies

Nitrile Hydroxylation Pathway

The most direct route involves reacting 2,2-dichloroacetonitrile with hydroxylamine under basic conditions.

Procedure:
  • Reactants :
    • 2,2-Dichloroacetonitrile (1.0 eq)
    • Hydroxylamine hydrochloride (1.2 eq)
    • Sodium hydroxide (1.5 eq) in ethanol-water (3:1 v/v)
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : Acidification to pH 5–6, followed by extraction with ethyl acetate and crystallization.

Yield : 68–75%.

Mechanistic Insight:

Hydroxylamine attacks the nitrile carbon, forming an intermediate iminohydrazine, which tautomerizes to the amidoxime.

Coupling Agent-Mediated Synthesis

For substrates where nitrile precursors are inaccessible, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidoxime formation from carboxylic acids.

Procedure:
  • Reactants :
    • 2,2-Dichloroacetic acid (1.0 eq)
    • Hydroxylamine hydrochloride (1.1 eq)
    • HATU (1.2 eq), triethylamine (2.5 eq) in tetrahydrofuran (THF)
  • Conditions : Stir at 20°C for 4 hours, then reflux at 80°C overnight.
  • Workup : Concentration, partitioning between NaHCO₃ and dichloromethane, and column chromatography.

Yield : 62–70%.

Advantages:
  • Avoids hazardous nitrile intermediates.
  • Scalable for industrial production.

Chlorination of Pre-Formed Amidoximes

Introducing chlorine post-amidoxime synthesis is viable for substrates with labile substituents.

Procedure:
  • Reactants :
    • N'-Hydroxyethanimidamide (1.0 eq)
    • Sulfuryl chloride (2.2 eq) in dichloromethane
  • Conditions : 0°C to room temperature, 12-hour stirring.
  • Workup : Quenching with ice water, extraction, and solvent evaporation.

Yield : 55–60%.

Limitations:
  • Over-chlorination risks require precise stoichiometry.

Comparative Analysis of Methods

Method Starting Material Conditions Yield (%) Purity Industrial Feasibility
Nitrile Hydroxylation 2,2-Dichloroacetonitrile Ethanol-water, reflux 68–75 >98% High
HATU-Mediated Coupling 2,2-Dichloroacetic acid THF, 20–80°C 62–70 95–97% Moderate (costly reagents)
Post-Synthesis Chlorination N'-Hydroxyethanimidamide Dichloromethane, 0–25°C 55–60 90–92% Low (side reactions)

Key Research Discoveries

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF) enhance reaction rates in HATU-mediated routes by stabilizing intermediates. Conversely, ethanol-water mixtures optimize nitrile hydroxylation by balancing solubility and reactivity.

Catalytic Innovations

Nickel-based catalysts (e.g., NiCl₂·6H₂O) improve chlorination efficiency in post-synthesis methods, reducing sulfuryl chloride usage by 30%.

Stability Considerations

2,2-Dichloro-N'-hydroxyethanimidamide is hygroscopic, requiring anhydrous storage. Degradation studies show <5% decomposition at 25°C over 6 months under nitrogen.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems achieve 85% yield in nitrile hydroxylation by enhancing heat transfer and reducing reaction time to 2 hours.

Waste Reduction Strategies

Recycling THF via distillation and recovering HATU byproducts lower production costs by 40%.

Q & A

Basic: What synthetic methodologies are recommended for lab-scale preparation of 2,2-dichloro-N'-hydroxyethanimidamide, and how is purity optimized?

Methodological Answer:
The synthesis typically involves alkylation or substitution reactions starting from chloroacetamide precursors. A validated approach includes:

  • Step 1: Reaction of 2-chloroacetamide with hydroxylamine under basic conditions to introduce the hydroxyimino group .
  • Step 2: Dichlorination using phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC-MS .

Advanced: How do steric and electronic effects of the dichloro substituents influence nucleophilic substitution kinetics?

Methodological Answer:
The electron-withdrawing nature of the chlorine atoms increases electrophilicity at the adjacent carbon, accelerating SN2 reactions. Steric hindrance from the dichloro group, however, can reduce accessibility.

  • Kinetic Studies: Use stopped-flow NMR to track reaction rates with nucleophiles (e.g., thiols or amines) .
  • Computational Analysis: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and predict regioselectivity .
  • Case Study: Substituent effects were quantified in analogous compounds, showing a 30% rate decrease when bulky groups are introduced .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons adjacent to chlorine (δ 3.8–4.2 ppm for CH₂Cl₂) and the hydroxyimino group (δ 8.1–8.5 ppm) .
  • IR Spectroscopy: Confirm N–O (950–1100 cm⁻¹) and C=NH (1640–1680 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution ESI-MS detects [M+H]⁺ with isotopic patterns matching Cl₂ .

Advanced: What strategies minimize competing elimination pathways during dichlorination?

Methodological Answer:

  • Temperature Control: Maintain sub-10°C to suppress β-elimination .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. Anhydrous dichloromethane is preferred for controlled reactivity .
  • Catalytic Additives: Use pyridine to scavenge HCl, reducing acid-catalyzed degradation .
  • Case Study: Optimized conditions (0°C, SO₂Cl₂ in CH₂Cl₂) achieved 85% yield vs. 50% with PCl₅ .

Advanced: How can QSAR models predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Descriptor Selection: Include Cl substituent parameters (Hammett σ, molar refractivity) and logP .
  • Training Data: Use bioassay results from analogues (e.g., IC₅₀ values for enzyme inhibition) .
  • Validation: Apply leave-one-out cross-validation; R² >0.7 indicates robust predictive power .
  • Case Study: A QSAR model for oxazole derivatives predicted 2,2-dichloro variants as potent kinase inhibitors (pIC₅₀ = 7.2) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition: Acts as a transition-state mimic for metalloproteases (e.g., MMP-9) due to its hydroxamate-like structure .
  • Ligand Design: Chelates metal ions (Fe³⁺, Zn²⁺) in catalytic studies .
  • Building Block: Used to synthesize heterocycles (e.g., oxazoles, thiadiazoles) via cyclization .

Advanced: How can contradictory yield data in literature be resolved through analytical rigor?

Methodological Answer:

  • Reproducibility Checks: Standardize solvents, reagent grades, and reaction scales .
  • HPLC-MS Quantification: Detect trace impurities (e.g., dechlorinated byproducts) that skew yields .
  • Round-Robin Trials: Collaborative validation across labs identified oxygen sensitivity as a critical factor, improving yields from 60% to 82% under inert atmospheres .

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